molecular formula C28H24N4O3S B2946151 N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034480-95-8

N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2946151
CAS-Nummer: 2034480-95-8
Molekulargewicht: 496.59
InChI-Schlüssel: DHEQZQWCJOVJAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl ring, and at position 2 with a thioacetamide moiety linked via a benzyl group. The pyrrolo[3,2-d]pyrimidine framework is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methoxyphenyl substituent may enhance lipophilicity and modulate electronic properties, while the thioacetamide group could contribute to hydrogen bonding interactions, influencing target binding and solubility .

Eigenschaften

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-35-22-14-12-21(13-15-22)32-27(34)26-25(23(17-30-26)20-10-6-3-7-11-20)31-28(32)36-18-24(33)29-16-19-8-4-2-5-9-19/h2-15,17,30H,16,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEQZQWCJOVJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The compound also contains a benzyl group, which is known to undergo reactions at the benzylic position . These reactions can be influenced by the presence of other functional groups in the molecule, and can lead to various biological effects.

The compound’s pharmacokinetics would depend on several factors, including its degree of lipophilicity, which affects its ability to diffuse into cells . Other factors that could influence its pharmacokinetics include its size, charge, and the presence of functional groups that can undergo metabolic transformations.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, synthetic approaches, and inferred biological activities.

Structural Analogues and Substitution Effects
Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine - 3-(4-methoxyphenyl)
- 7-phenyl
- 2-(benzylthio)acetamide
C29H25N4O3S* ~513.6* Methoxy group enhances lipophilicity; benzylthioacetamide enables H-bonding.
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine - 3-(4-ethoxyphenyl)
- 6-methyl
- 2-thioxo
C25H25N5O3S3 563.7 Ethoxy substituent increases steric bulk; thiazolo ring alters electronic profile.
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Pyrrolo[3,2-d]pyrimidine - 3-(4-methoxyphenyl)
- 7-phenyl
- 2-(3-ethylphenylthio)acetamide
C29H26N4O3S 510.6 Ethylphenyl group may reduce solubility but improve membrane permeability.
N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide Pyrrolo[3,2-d]pyrimidine - 3-ethyl
- 4-chlorobenzyl
C23H21ClN4O2 420.9 Chlorobenzyl group enhances electrophilicity; smaller molecular weight.
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine - 3-(4-chlorophenyl)
- 2-dipentylamino
- 7-ester
C31H36ClN5O3 580.1 Ester group introduces hydrolytic liability; dipentylamino increases hydrophobicity.

*Estimated based on structural similarity to .

Key Observations :

  • Core Heterocycle: Pyrrolo[3,2-d]pyrimidine derivatives (target compound, ) are distinct from thiazolo[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines , which exhibit different electronic properties and binding affinities.
  • Substituent Effects :
    • 3-Position : Methoxy (target) vs. ethoxy () vs. ethyl () groups influence steric and electronic interactions. Methoxy provides moderate lipophilicity, while ethoxy increases bulk.
    • 2-Position : Thioacetamide (target) vs. thioxo-thiazolo () vs. ester () groups modulate hydrogen-bonding capacity and metabolic stability.
    • 7-Position : Phenyl (target, ) is conserved across analogues, suggesting its role in π-π stacking with biological targets.

Q & A

Q. Table 1: Optimized Reaction Conditions

ParameterOptimal ConditionReference
SolventEthanol
CatalystPiperidine
Temperature0–5°C
PurificationColumn chromatography

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1^1H and 13^{13}C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).
    • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹).
  • Crystallography :
    • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Use SHELXL for refinement, focusing on resolving disorder in the pyrrolo-pyrimidine core .

Q. Table 2: Key XRD Parameters from Analogous Compounds

ParameterValue (Å/°)Reference
Mean C-C bond1.39–1.42
R factor≤0.054
Data/Parameter Ratio13.6

Advanced: How can hydrogen bonding patterns be analyzed to predict crystal packing behavior?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N-H···O, S-H···N) using software like Mercury. For example, analyze dimeric motifs in the pyrrolo-pyrimidine core .
  • Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy factors iteratively .

Q. Table 3: Common Hydrogen Bonds in Pyrrolo-Pyrimidine Derivatives

Donor-AcceptorDistance (Å)Angle (°)Reference
N-H···O (amide)2.85–3.10150–160
C-H···π (aromatic)3.30–3.50140–150

Advanced: What computational strategies predict reactivity or binding modes for SAR studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyrimidine core. Use Gaussian09 with B3LYP/6-31G(d) basis set.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS, focusing on the thioacetamide moiety’s flexibility .

Q. Table 4: Computed Reactivity Parameters

ParameterValue (eV)Reference
HOMO-LUMO gap4.2–4.5Calculated
Fukui f+f^+ (S)0.12Calculated

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).
    • Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
  • Data Reprodubility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What strategies optimize regioselectivity in pyrrolo-pyrimidine functionalization?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer sulfuration or alkylation to the 2-position .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction time (e.g., 30 minutes at 100°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.